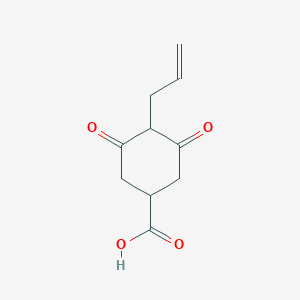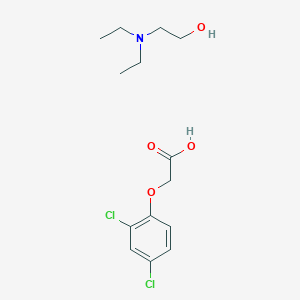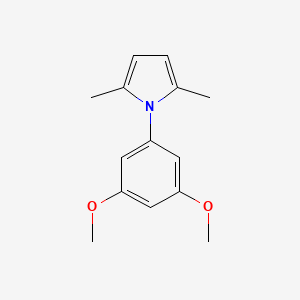
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,5-dimethoxyphenyl group and two methyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 1-(3,5-Dimethoxyphenyl)heptan-1-one
- 3,5-Dimethoxybenzylamine
- 3,5-Dimethoxyphenylacetic acid
Comparison: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. While 1-(3,5-Dimethoxyphenyl)heptan-1-one and 3,5-Dimethoxybenzylamine share the 3,5-dimethoxyphenyl group, their core structures differ, leading to variations in reactivity and applications. The presence of the pyrrole ring in this compound makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry research.
属性
CAS 编号 |
54609-20-0 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
1-(3,5-dimethoxyphenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-11(2)15(10)12-7-13(16-3)9-14(8-12)17-4/h5-9H,1-4H3 |
InChI 键 |
KRQMNWRNDPZUJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
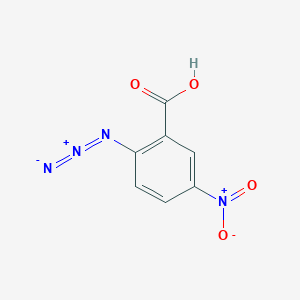
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
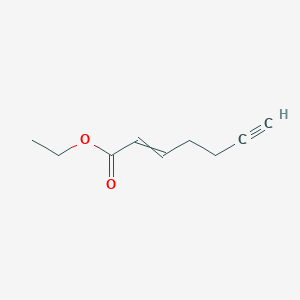
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)


